molecular formula C20H18N4O2S B6469604 4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile CAS No. 2640957-20-4

4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile

Cat. No.: B6469604
CAS No.: 2640957-20-4
M. Wt: 378.4 g/mol
InChI Key: QHBBQXGKKMYYOQ-UHFFFAOYSA-N
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Description

4-{[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile is a complex organic compound featuring a naphthyridine core, a piperidine ring, a sulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its naphthyridine core is known for its biological activity, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anticancer, antimicrobial, and antiviral agents. The sulfonyl and nitrile groups are particularly important for their interaction with biological targets.

Industry

Industrially, the compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells, due to its photochemical properties.

Mechanism of Action

The mechanism of action of 4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets. The naphthyridine core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form strong interactions with protein targets, inhibiting their function. The nitrile group can act as a hydrogen bond acceptor, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}benzonitrile is unique due to its combination of a naphthyridine core, piperidine ring, sulfonyl group, and benzonitrile moiety. This combination imparts a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c21-14-15-3-6-18(7-4-15)27(25,26)24-12-9-16(10-13-24)19-8-5-17-2-1-11-22-20(17)23-19/h1-8,11,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBBQXGKKMYYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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